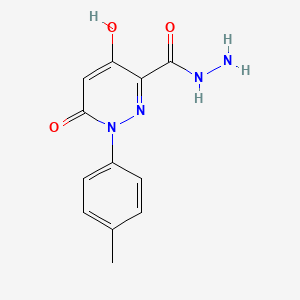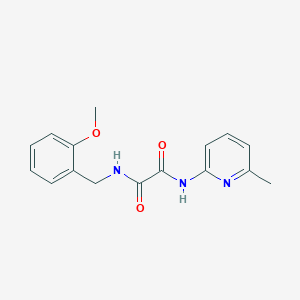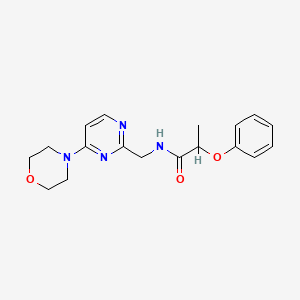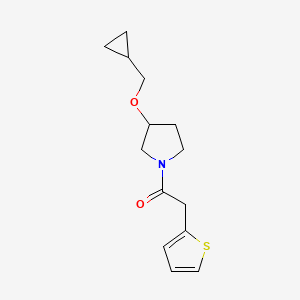
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Conducting Polymers
Research has focused on synthesizing a series of conducting polymers based on derivatives similar to the chemical structure . These polymers exhibit significant electrical conductivity and good thermal stability, which are crucial for applications in electronic devices and sensors. The study by Pandule et al. (2014) demonstrates the effect of substituents on the properties of these polymers, highlighting their potential in creating advanced materials with tailored electrical and optical properties Pandule et al., 2014.
Antitumor Activity
Derivatives of the compound have been explored for their antitumor properties. Hayakawa et al. (2004) discovered a cytotoxic agent selective against a tumorigenic cell line, indicating the potential of these compounds in developing new anticancer treatments. This work underscores the diverse biological activities that can be targeted by modifying the chemical structure Hayakawa et al., 2004.
Organocatalytic Synthesis
The compound's derivatives have been used in organocatalytic syntheses to create spiro[pyrrolidin-3,3'-oxindoles], which are of significant interest due to their biological activities. Chen et al. (2009) described an enantioselective approach to synthesize these derivatives, showcasing the compound's utility in facilitating complex chemical reactions Chen et al., 2009.
Corrosion Inhibition
Derivatives have also been evaluated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. The work by Eddy and Ita (2011) highlights the compound's potential as an effective corrosion inhibitor, linking its chemical structure to its protective capabilities Eddy & Ita, 2011.
Fluorescent Probes
Finally, the compound and its derivatives have applications in developing fluorescent probes for detecting metal ions. Xiong et al. (2020) synthesized fluorescent benzofuro[2,3-c]pyridines, demonstrating their utility as ratiometric fluorescent probes for mercury detection, which is crucial for environmental monitoring and safety assessments Xiong et al., 2020.
Propiedades
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(8-13-2-1-7-18-13)15-6-5-12(9-15)17-10-11-3-4-11/h1-2,7,11-12H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYZENDSOYBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
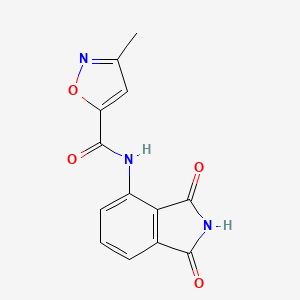
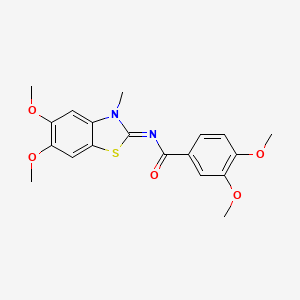

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
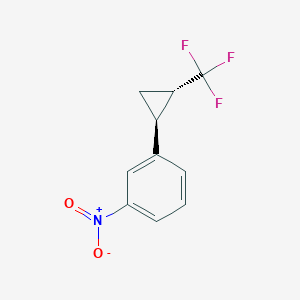
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)
